molecular formula C19H20FN7 B2383589 4-Ethyl-5-fluoro-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine CAS No. 2380173-47-5

4-Ethyl-5-fluoro-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine

Cat. No.: B2383589
CAS No.: 2380173-47-5
M. Wt: 365.416
InChI Key: WICHDMOWKGCESO-UHFFFAOYSA-N
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Description

4-Ethyl-5-fluoro-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine is a complex organic compound featuring a pyrimidine core substituted with ethyl, fluoro, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-fluoro-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-fluoro-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Ethyl-5-fluoro-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-fluoro-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-5-fluoro-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern and the presence of the pyridazinyl and piperazinyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-ethyl-5-fluoro-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN7/c1-2-15-18(20)19(23-13-22-15)27-10-8-26(9-11-27)17-6-5-16(24-25-17)14-4-3-7-21-12-14/h3-7,12-13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICHDMOWKGCESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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